molecular formula C13H17FN2O4S B2542728 ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE CAS No. 16017-51-9

ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2542728
CAS No.: 16017-51-9
M. Wt: 316.35
InChI Key: PIQJBOAXNMACJP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorobenzenesulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a 4-fluorobenzenesulfonyl group at the 4-position of the piperazine ring and an ethyl carboxylate ester at the 1-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to act as bioisosteres for amines or other heterocycles. This compound is structurally analogous to several sulfonamide- and piperazine-containing drugs, suggesting applications in targeting enzymes or receptors such as carbonic anhydrases or serotonin receptors.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQJBOAXNMACJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide and ester groups enable nucleophilic substitutions:

  • Sulfonamide group reactivity : The electron-withdrawing fluorobenzenesulfonyl moiety facilitates nucleophilic aromatic substitution (NAS) at the para-fluorine position. For example, amines or alkoxides displace the fluorine atom under basic conditions .

  • Ester hydrolysis : The ethyl ester undergoes alkaline hydrolysis to form a carboxylic acid intermediate, which can further react with nucleophiles like amines or alcohols.

Key conditions :

Reaction TypeReagents/ConditionsOutcome
NAS (Sulfonamide)Pyridine/DMAP, aryl halidesFormation of diaryl sulfones
Ester HydrolysisNaOH/H₂O, refluxCarboxylic acid derivative

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in THF/DIPEA to introduce substituents at the piperazine nitrogen .

  • N-Acylation : Forms amides with acyl chlorides (e.g., 4-fluorobenzoyl chloride) under microwave irradiation .

Example protocol :

text
1. Dissolve ethyl 4-(4-fluorobenzenesulfonyl)piperazine-1-carboxylate (1 eq) in THF. 2. Add 4-fluorobenzoyl chloride (1.2 eq) and DIPEA (2 eq). 3. Stir at 0°C → rt for 14 hrs. 4. Purify via column chromatography (Yield: 55-75%)[6].

Sulfonamide Group Transformations

The sulfonamide group undergoes redox and coupling reactions:

  • Oxidation : Treatment with mCPBA converts sulfonamides to sulfones, enhancing electrophilicity.

  • Reductive cleavage : Zn/HCl reduces the sulfonamide to a thiol derivative.

Pharmacological impact : Modifying the sulfonamide group alters bioactivity. For instance:

Compound ModificationEC₅₀ (μM)CC₅₀ (μM)
4-Fluoro substitution (Parent)8.7 ± 1122 ± 24
4-Chloro substitution5.3 ± 0.451 ± 19
4-Trifluoromethyl substitution>23345 ± 1

Data from CHIKV inhibition assays

Microwave-Assisted Reactions

Microwave irradiation accelerates piperazine functionalization:

  • Sulfonamidation : Reacts with 4-fluorobenzenesulfonyl chloride in ethanol/DIPEA at 80°C (10 min), achieving >85% yield .

  • Boc deprotection : TFA-mediated removal of tert-butoxycarbonyl groups completes in 30 minutes .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(4-fluorobenzenesulfonyl)piperazine-1-carboxylate is characterized by its unique molecular structure, which includes a piperazine ring and a sulfonyl group. The presence of the fluorobenzene moiety enhances its biological activity and solubility properties. Its molecular formula is C13H16F1N2O4SC_{13}H_{16}F_{1}N_{2}O_{4}S with a molecular weight of approximately 320.34 g/mol.

Antagonism of Serotonin Receptors

Recent studies have identified compounds structurally related to this compound as effective antagonists for serotonin receptors, particularly the 5-HT6 receptor. These compounds have shown potential in modulating neurotransmitter systems, which could lead to novel treatments for neuropsychiatric disorders such as schizophrenia and depression .

Anti-Cancer Activity

Research indicates that derivatives of this compound may play a role in cancer therapy by inhibiting tumor growth through modulation of specific signaling pathways. The sulfonamide group is known for its ability to interact with various biological targets, making it a candidate for further investigation in oncological applications .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. One common approach includes:

  • Step 1: Formation of the piperazine ring.
  • Step 2: Introduction of the sulfonyl group via sulfonation reactions.
  • Step 3: Esterification to yield the final product.

This synthetic route allows for the modification of various substituents on the piperazine ring to optimize biological activity .

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity towards serotonin receptors, suggesting its potential as a therapeutic agent for mood disorders . Additionally, animal models have shown promising results in reducing anxiety-like behaviors when treated with this compound.

Clinical Implications

The ongoing research into the pharmacokinetics and pharmacodynamics of this compound indicates that it may offer advantages over existing treatments due to its selective action and reduced side effects. Clinical trials are needed to further establish its efficacy and safety profile in human subjects.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-(4-fluorobenzenesulfonyl)piperazine-1-carboxylate and related compounds:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound (Target) - 4-Fluorobenzenesulfonyl
- Ethyl carboxylate
C₁₃H₁₆FN₃O₄S 329.35 Fluorine enhances electronic properties; sulfonyl group improves stability and binding Enzyme inhibitors, receptor ligands
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate - 4-Ethoxyphenylsulfonyl
- 4-Methylphenylglycyl
- Ethyl carboxylate
C₂₃H₂₉N₃O₆S 483.56 Bulkier substituents (ethoxy, methyl) may reduce solubility; glycyl spacer adds conformational flexibility Probable protease or kinase inhibitors
Ethyl 4-(4-{N-[(4-methylbenzyl)methylsulfonamido}benzoyl)piperazine-1-carboxylate - Methylsulfonyl
- 4-Methylbenzyl
- Benzoyl
- Ethyl carboxylate
C₂₄H₂₉N₃O₅S 483.57 Methylsulfonyl and benzyl groups increase lipophilicity; benzoyl moiety may enhance π-π stacking interactions Antibacterial or anticancer agents
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-fluorobenzoate - 3-Chloro-5-(trifluoromethyl)pyridinyl
- 4-Fluorobenzoate
C₂₀H₁₇ClF₄N₃O₂ 454.82 Pyridine and trifluoromethyl groups introduce strong electron-withdrawing effects; high halogen content CNS-targeting drugs (e.g., antipsychotics)
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate - 2,6-Difluorobenzoyl
- Ethyl carboxylate
C₁₄H₁₆F₂N₂O₃ 310.29 Two fluorine atoms on benzoyl enhance metabolic stability; compact structure favors membrane permeability Anticonvulsants or COX-2 inhibitors
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate - 3-Fluorophenyl
- Thiazole ring
- Ethyl carboxylate
C₁₆H₁₈FN₃O₂S 335.40 Thiazole introduces rigidity and heterocyclic diversity; fluorine optimizes pharmacokinetics Antifungal or antiviral agents

Key Comparative Insights:

Electronic and Steric Effects :

  • The 4-fluorobenzenesulfonyl group in the target compound provides a balance of electronic modulation (via fluorine) and hydrogen-bonding capacity (via sulfonyl), distinguishing it from analogs with bulkier substituents (e.g., 4-ethoxy in or methylbenzyl in ).
  • Compounds with trifluoromethyl () or thiazole () groups exhibit stronger electron-withdrawing effects or structural rigidity, respectively, which may enhance target selectivity but reduce solubility.

Pharmacokinetic Properties: The target compound’s molecular weight (329.35 g/mol) and moderate lipophilicity align with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to heavier analogs like (483.56 g/mol). Fluorine substitution in , and the target compound improves metabolic stability and membrane permeability, a critical advantage over non-fluorinated derivatives.

Synthetic Accessibility :

  • The ethyl carboxylate group is a common synthetic handle, facilitating ester hydrolysis to carboxylic acids for further derivatization. This feature is shared across all compared compounds.
  • Sulfonamide formation (as in the target compound and ) typically involves nucleophilic substitution of piperazine with sulfonyl chlorides, a well-established reaction in medicinal chemistry .

Biological Targets :

  • The sulfonyl-piperazine motif in the target compound and is prevalent in carbonic anhydrase inhibitors (e.g., acetazolamide derivatives).
  • Thiazole-containing analogs () are frequently explored in antimicrobial therapies due to their heterocyclic bioactivity.

Biological Activity

Ethyl 4-(4-fluorobenzenesulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈FNO₄S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 1955507-22-8

The compound features a piperazine core substituted with a fluorobenzenesulfonyl group and an ethyl ester at the carboxylic acid position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors:

  • Tyrosinase Inhibition :
    • Tyrosinase is a key enzyme involved in melanin biosynthesis. Several studies have shown that compounds related to this structure can act as competitive inhibitors of tyrosinase, making them potential candidates for treating hyperpigmentation disorders. For instance, derivatives have demonstrated IC₅₀ values in the low micromolar range, indicating strong inhibitory activity against tyrosinase from Agaricus bisporus .
  • 5-HT6 Receptor Antagonism :
    • Research has indicated that piperazine derivatives can act as antagonists for the 5-HT6 receptor, which is implicated in various neuropsychiatric disorders. The sulfonyl group enhances binding affinity and selectivity towards this receptor .

Inhibition Studies

The following table summarizes the inhibitory effects of this compound and its derivatives on tyrosinase:

CompoundIC₅₀ (μM)Type of InhibitionReference
This compoundNot specifiedCompetitive
Compound 26 (related derivative)0.18Competitive
Kojic Acid (reference)17.76Competitive

Cytotoxicity Assessment

In addition to its inhibitory effects, the cytotoxicity of these compounds was evaluated using B16F10 melanoma cells:

  • Compound 26 showed no cytotoxicity while exerting significant antimelanogenic effects, suggesting a favorable therapeutic profile for cosmetic applications .

Study on Tyrosinase Inhibitors

A recent study focused on synthesizing and evaluating various piperazine derivatives for their tyrosinase inhibitory activity. Among these, this compound was highlighted for its potential to outperform traditional inhibitors like kojic acid due to its lower IC₅₀ values and lack of cytotoxicity .

Neuropharmacological Evaluation

Another study investigated the neuropharmacological properties of piperazine derivatives, including their role as 5-HT6 receptor antagonists. These compounds were shown to modulate serotonergic signaling pathways, which are crucial in managing conditions such as anxiety and depression .

Q & A

Basic: What are the standard synthetic routes for preparing ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting a piperazine core (e.g., ethyl piperazine-1-carboxylate) with 4-fluorobenzenesulfonyl chloride under basic conditions. For example:

Dissolve 1-(4-fluorobenzenesulfonyl)piperazine in dichloromethane (DCM).

Add ethyl chloroformate in the presence of a base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to introduce the ethyl carboxylate group .

Monitor the reaction via TLC and purify the product using column chromatography or crystallization.

Key Considerations:

  • Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize byproducts.

Advanced: How can conformational analysis of the piperazine ring be performed to resolve structural ambiguities?

Methodological Answer:
The Cremer-Pople puckering parameters are used to quantify non-planar distortions in six-membered rings like piperazine . Steps include:

Obtain X-ray crystallographic data or DFT-optimized coordinates.

Calculate the puckering amplitude (qq) and phase angles (θ\theta, ϕ\phi) using software like SHELXL .

Compare results with known piperazine derivatives to identify dominant conformers (e.g., chair vs. boat).

Example Data:

Conformerqq (Å)θ\theta (°)ϕ\phi (°)
Chair0.4500
Boat0.6290180

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorobenzene) and piperazine CH₂ groups (δ 2.5–3.5 ppm).
    • ¹³C NMR : Confirm the carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 125–130 ppm) groups .
  • Mass Spectrometry : Exact mass (calculated for C₁₃H₁₅FN₂O₄S: 330.0742) to verify molecular ion peaks .

Advanced: How can computational methods predict biological activity and resolve contradictory assay data?

Methodological Answer:

Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs).

QSAR Modeling : Correlate structural features (e.g., sulfonyl group electronegativity) with activity data.

Meta-Analysis : Compare results across assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .

Example Contradiction Resolution:
If one study reports high antimicrobial activity but another shows none, validate via:

  • Replicating assays under standardized conditions (e.g., pH, temperature).
  • Checking for impurities via HPLC .

Basic: What are the common purification challenges, and how are they addressed?

Methodological Answer:

  • Challenge : Co-elution of byproducts (e.g., unreacted sulfonyl chloride).
  • Solution :
    • Use gradient elution in flash chromatography (hexane/EtOAc).
    • Recrystallize from ethanol/water mixtures to improve purity (>95% by HPLC) .

Advanced: How is X-ray crystallography applied to resolve crystal packing or polymorphism issues?

Methodological Answer:

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : SHELXL for structure solution; analyze hydrogen-bonding networks (e.g., sulfonyl···piperazine interactions) .

Polymorph Screening : Vary solvents (e.g., DCM vs. MeOH) during crystallization to isolate different forms .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (typically >200°C for sulfonamides).
  • Hydrolytic Stability : Monitor degradation in buffered solutions (pH 2–12) via HPLC. Store at −20°C under inert atmosphere .

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) enhance mechanistic studies of reactions involving this compound?

Methodological Answer:

Synthesis : Introduce ¹⁹F labels via fluorobenzene precursors.

Mechanistic Probes : Track reaction intermediates (e.g., sulfonate esters) using ¹⁹F NMR chemical shifts (δ −110 to −120 ppm) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • GHS Hazards : Irritant (Category 2); use PPE (gloves, goggles).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How do steric and electronic effects of the 4-fluorobenzenesulfonyl group influence reactivity?

Methodological Answer:

  • Steric Effects : The sulfonyl group reduces nucleophilicity at the piperazine nitrogen.
  • Electronic Effects : Fluorine’s electronegativity enhances sulfonyl group stability, reducing hydrolysis rates.
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., benzenesulfonyl derivatives) .

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